(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid
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Overview
Description
WAY-855, also known as 3-amino-tricyclo[2.2.1.02.6]heptane-1,3-dicarboxylic acid, is a novel compound that acts as a nonsubstrate inhibitor of high-affinity glutamate uptake. It preferentially inhibits the excitatory amino acid transporter 2 (EAAT2), which is predominantly found in the central nervous system .
Preparation Methods
The synthesis of WAY-855 involves multiple steps, starting with the preparation of the tricyclic core structure. The synthetic route typically includes the following steps:
- Formation of the tricyclic core through a Diels-Alder reaction.
- Introduction of the amino group via a reductive amination process.
- Carboxylation to introduce the dicarboxylic acid groups.
The reaction conditions for these steps involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
WAY-855 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxylic acid groups can be reduced to alcohols under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
WAY-855 has several scientific research applications, particularly in the fields of neuroscience and pharmacology:
Chemistry: Used as a tool to study the structure-activity relationship of glutamate transport inhibitors.
Biology: Helps in understanding the role of EAAT2 in neurotransmission and neuroprotection.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as epilepsy and neurodegenerative diseases.
Industry: Utilized in the development of new pharmacological agents targeting glutamate transporters.
Mechanism of Action
WAY-855 exerts its effects by inhibiting the activity of EAAT2, thereby reducing the uptake of glutamate into neurons and glial cells. This inhibition is competitive, meaning that WAY-855 competes with glutamate for binding to the transporter. The molecular targets involved include the binding sites on EAAT2, and the pathways affected are those related to glutamate neurotransmission .
Comparison with Similar Compounds
WAY-855 is unique in its preferential inhibition of EAAT2 compared to other excitatory amino acid transporters such as EAAT1 and EAAT3. Similar compounds include:
WAY-213613: Another EAAT2 inhibitor with a different chemical structure.
L-trans-pyrrolidine-2,4-dicarboxylate: A broad-spectrum EAAT inhibitor.
Dihydrokainate: A selective EAAT2 inhibitor but with a different mechanism of action.
WAY-855 stands out due to its high selectivity for EAAT2 and its nonsubstrate inhibition mechanism, which distinguishes it from other inhibitors that may act as substrates or have lower selectivity .
Properties
Molecular Formula |
C9H11NO4 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H11NO4/c10-9(7(13)14)3-1-4-5(9)8(4,2-3)6(11)12/h3-5H,1-2,10H2,(H,11,12)(H,13,14)/t3-,4-,5+,8+,9+/m0/s1 |
InChI Key |
KETJIAAJBCULKI-DPPUOXHASA-N |
Isomeric SMILES |
C1[C@H]2C[C@]3([C@@H]1[C@H]3[C@]2(C(=O)O)N)C(=O)O |
SMILES |
C1C2CC3(C1C3C2(C(=O)O)N)C(=O)O |
Canonical SMILES |
C1C2CC3(C1C3C2(C(=O)O)N)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-aminotricyclo(2.2.1.02.6)heptane-1,3-dicarboxylic acid WAY-855 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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